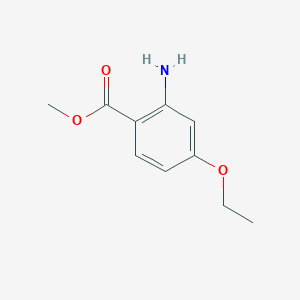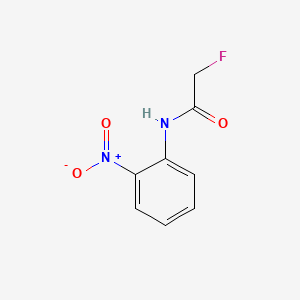![molecular formula C11H7F15KNO4S B13421146 Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, potassium salt CAS No. 67584-62-7](/img/structure/B13421146.png)
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium N-ethyl-n-[(pentadecafluoroheptyl)sulfonyl]glycinate is a chemical compound with the molecular formula C11H7F15KNO4S and a molecular weight of 573.317 g/mol . This compound is known for its unique properties due to the presence of a long perfluorinated alkyl chain, which imparts significant hydrophobic and lipophobic characteristics. It is often used as a surfactant and has applications in various industrial and scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium N-ethyl-n-[(pentadecafluoroheptyl)sulfonyl]glycinate typically involves the reaction of N-ethylglycine with pentadecafluoroheptyl sulfonyl chloride in the presence of a base such as potassium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium N-ethyl-n-[(pentadecafluoroheptyl)sulfonyl]glycinate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the perfluorinated alkyl chain.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Potassium N-ethyl-n-[(pentadecafluoroheptyl)sulfonyl]glycinate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Potassium N-ethyl-n-[(pentadecafluoroheptyl)sulfonyl]glycinate involves its interaction with various molecular targets and pathways. The compound’s perfluorinated alkyl chain allows it to interact with hydrophobic regions of proteins and membranes, altering their structure and function. This can lead to changes in membrane permeability, protein folding, and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium N-ethyl-n-[(heptadecafluorooctyl)sulfonyl]glycinate
- Potassium N-ethyl-n-[(tridecafluorohexyl)sulfonyl]glycinate
- Potassium N-ethyl-n-[(nonafluorobutyl)sulfonyl]glycinate
Uniqueness
Potassium N-ethyl-n-[(pentadecafluoroheptyl)sulfonyl]glycinate is unique due to its specific perfluorinated alkyl chain length, which imparts distinct hydrophobic and lipophobic properties. This makes it particularly effective as a surfactant and in applications requiring high chemical stability and resistance to degradation .
Eigenschaften
CAS-Nummer |
67584-62-7 |
|---|---|
Molekularformel |
C11H7F15KNO4S |
Molekulargewicht |
573.32 g/mol |
IUPAC-Name |
potassium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]acetate |
InChI |
InChI=1S/C11H8F15NO4S.K/c1-2-27(3-4(28)29)32(30,31)11(25,26)9(20,21)7(16,17)5(12,13)6(14,15)8(18,19)10(22,23)24;/h2-3H2,1H3,(H,28,29);/q;+1/p-1 |
InChI-Schlüssel |
PVNCAZFPZMEICM-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate](/img/structure/B13421075.png)

![2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane](/img/structure/B13421085.png)
![Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13421091.png)
![1-(4-fluorophenyl)-4-[(8S)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]butan-1-one](/img/structure/B13421097.png)







![2-[[2-(4-Hydroxyphenyl)ethyl]amino]-1-[4-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13421144.png)
